

Technical Support Center: E804 and Off-Target Effects in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the **indirubin derivative E804** in kinase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is E804 and what are its primary molecular targets?

E804 is a synthetic derivative of indirubin, a natural compound. It is recognized as a potent, reversible, and ATP-competitive inhibitor of several protein kinases. Its primary known targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and various Cyclin-Dependent Kinases (CDKs) such as Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin.[1] Additionally, E804 has been shown to block the STAT3 signaling pathway.[1][2]

Q2: What are the known cellular effects of E804?

E804 has been demonstrated to inhibit angiogenesis, the formation of new blood vessels.[1][3] It achieves this by significantly decreasing the proliferation, migration, and tube formation of vascular endothelial cells.[1] Furthermore, E804 can induce apoptosis (programmed cell death) and inhibit the proliferation of various human cancer cells.[1][2]

Q3: What are "off-target" effects in the context of kinase inhibitors like E804?

Off-target effects refer to the modulation of other kinases or proteins that are not the intended primary therapeutic target of the inhibitor.[4][5][6] Given the high degree of structural similarity within the ATP-binding pocket of many kinases, it is common for kinase inhibitors to exhibit some level of off-target activity.[6] These unintended interactions can lead to unexpected biological responses or side effects.

Q4: Is there a comprehensive off-target profile for E804 available?

Currently, a comprehensive public database of a full kinome scan for E804, detailing its inhibitory activity against a wide panel of kinases, is not readily available. While it is known to be a potent inhibitor of VEGFR-2, Src, and several CDKs, its broader selectivity profile remains to be fully characterized in publicly accessible resources. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to fully understand the selectivity of E804 in their experimental models.[4]

Data Presentation: Known Targets of E804

While a comprehensive off-target profile is not available, the following table summarizes the known primary targets of E804. Researchers should note that the absence of other kinases in this table does not imply a lack of interaction, but rather a lack of publicly available data.

Target Family	Specific Kinase/Protein	Type of Inhibition
Receptor Tyrosine Kinase	VEGFR-2	ATP-competitive
Non-receptor Tyrosine Kinase	Src	ATP-competitive
Cyclin-Dependent Kinases	Cdk1/cyclin E	ATP-competitive
Cdk2/cyclin A	ATP-competitive	
Cdk1/cyclin B	Not specified	
Transcription Factor	STAT3	Blocks signaling

Troubleshooting Guide for Off-Target Effects

Problem 1: Observing unexpected cellular phenotypes not explained by inhibition of the primary target.

- Possible Cause: The observed effects may be due to the inhibition of one or more off-target kinases.
- Troubleshooting Steps:
 - Perform a Kinome Scan: The most direct way to identify off-target interactions is to screen E804 against a large panel of kinases.^[4] This can be done through commercial services that offer kinase profiling.
 - Chemical Proteomics: Utilize techniques like affinity chromatography with immobilized E804 followed by mass spectrometry to identify binding partners in cell lysates.^[7]
 - Orthogonal Inhibitors: Use a structurally different inhibitor for the same primary target. If the unexpected phenotype persists with E804 but not the orthogonal inhibitor, it is likely an off-target effect of E804.
 - Dose-Response Analysis: Carefully titrate the concentration of E804. Off-target effects may occur at different concentrations than on-target effects.

Problem 2: Inconsistent results between in vitro kinase assays and cell-based assays.

- Possible Cause: The cellular environment can influence inhibitor activity and target engagement. Off-target effects can also lead to complex downstream signaling that differs from the effects observed with a purified enzyme.^[6]
- Troubleshooting Steps:
 - Target Engagement Assays: Confirm that E804 is engaging its intended target within the cell using techniques like cellular thermal shift assays (CETSA) or NanoBRET.
 - Phosphoproteomics: Analyze the global phosphorylation changes in cells treated with E804 to identify affected signaling pathways beyond the primary target.
 - Rescue Experiments: If an off-target is suspected, overexpress a resistant mutant of that off-target kinase to see if the cellular phenotype is rescued.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of E804 against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP
- VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
- E804 (dissolved in DMSO)
- 96-well plates
- Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Plate reader

Procedure:

- Prepare serial dilutions of E804 in kinase buffer. Also, prepare a DMSO-only control.
- In a 96-well plate, add the E804 dilutions or DMSO control.
- Add the VEGFR-2 substrate to each well.
- Add recombinant VEGFR-2 kinase to each well, except for the "no enzyme" control wells.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the K_m for VEGFR-2.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

- Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each E804 concentration relative to the DMSO control and determine the IC₅₀ value.

HUVEC Tube Formation Assay

This protocol is to assess the anti-angiogenic potential of E804 in a cell-based model.

Materials:

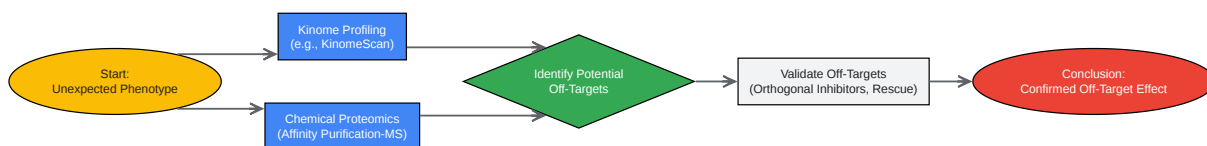
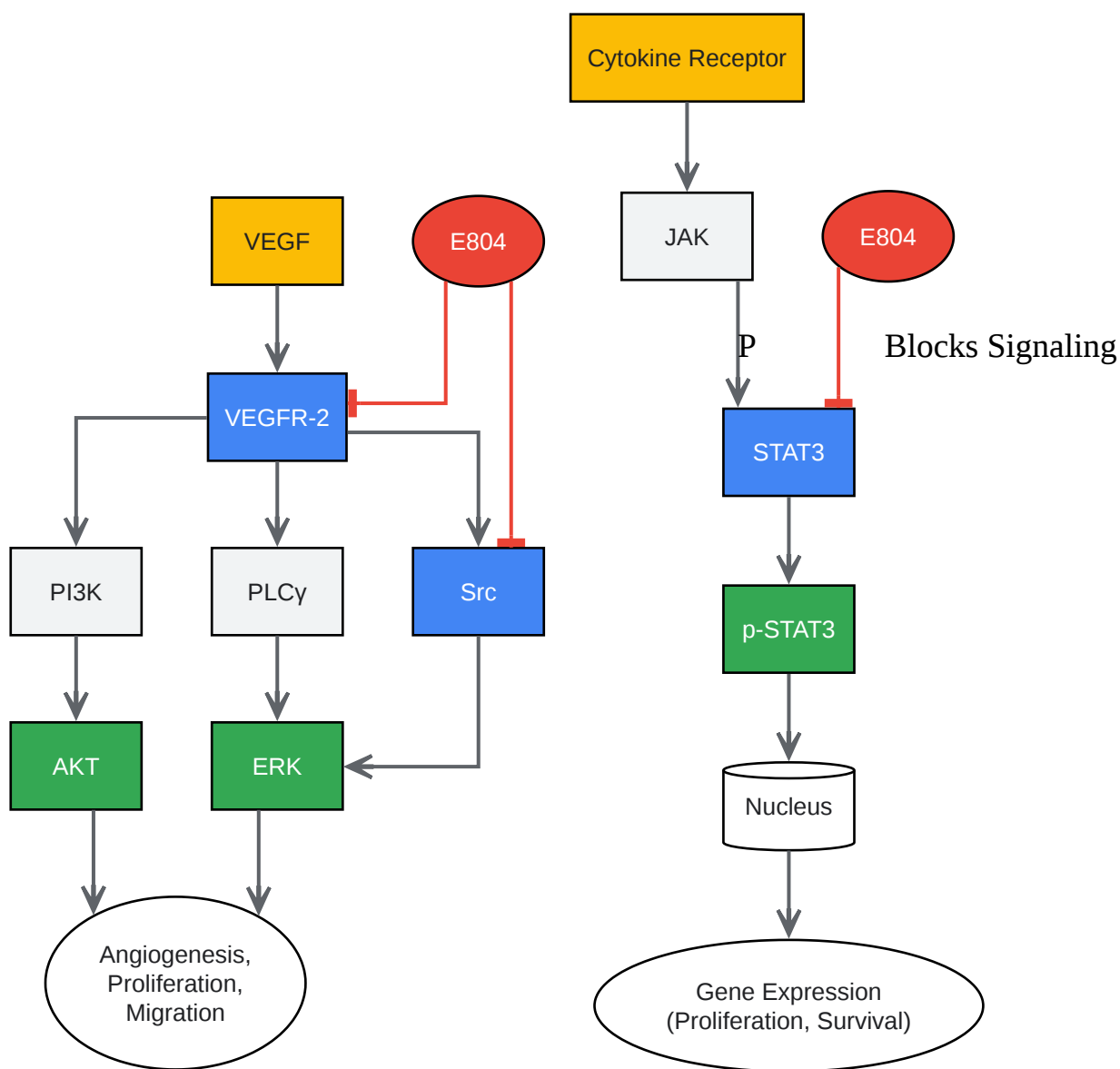
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- Basement membrane matrix (e.g., Matrigel®)
- 96-well plates
- E804 (dissolved in DMSO)
- Calcein AM (for visualization)

Procedure:

- Thaw the basement membrane matrix on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in a basal medium containing various concentrations of E804 or a DMSO control.
- Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

- After incubation, carefully remove the medium and wash the cells with PBS.
- Stain the cells with Calcein AM for visualization of the tube network.
- Image the wells using a fluorescence microscope.
- Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations



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- To cite this document: BenchChem. [Technical Support Center: E804 and Off-Target Effects in Kinase Inhibition Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772170#e804-off-target-effects-in-kinase-inhibition-assays]

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